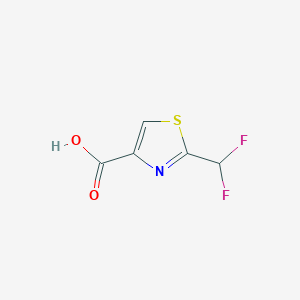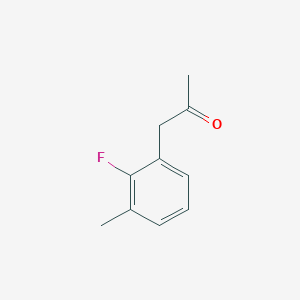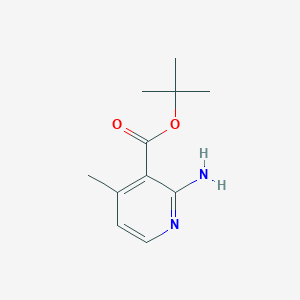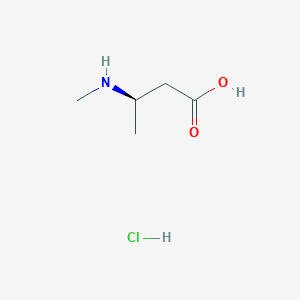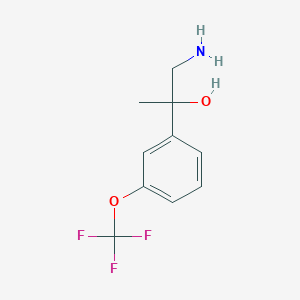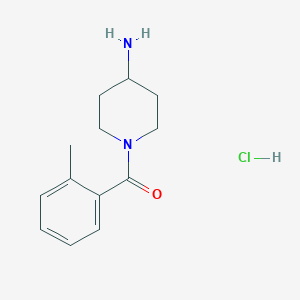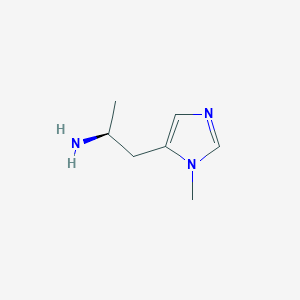
(S)-1-(1-Methyl-1H-imidazol-5-yl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(1-Methyl-1H-imidazol-5-yl)propan-2-amine is a chiral amine compound featuring an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(1-Methyl-1H-imidazol-5-yl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the imidazole ring.
Alkylation: The imidazole ring is alkylated with a suitable alkylating agent to introduce the methyl group at the 1-position.
Chiral Amine Formation: The chiral center is introduced through a stereoselective amination reaction, often using chiral catalysts or chiral auxiliaries to ensure the desired (S)-configuration.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be employed to modify the imidazole ring or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products:
Oxidation Products: Oxides or imines derived from the amine group.
Reduction Products: Reduced forms of the imidazole ring or amine group.
Substitution Products: Functionalized imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(1-Methyl-1H-imidazol-5-yl)propan-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular systems.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is employed in studies investigating the role of imidazole-containing compounds in biological systems.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-1-(1-Methyl-1H-imidazol-5-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
®-1-(1-Methyl-1H-imidazol-5-yl)propan-2-amine: The enantiomer of the compound, differing in the configuration of the chiral center.
1-(1-Methyl-1H-imidazol-5-yl)propan-2-amine: The racemic mixture containing both (S)- and ®-enantiomers.
1-(1-Methyl-1H-imidazol-5-yl)ethanamine: A structurally similar compound with a shorter alkyl chain.
Uniqueness: (S)-1-(1-Methyl-1H-imidazol-5-yl)propan-2-amine is unique due to its specific (S)-configuration, which can impart distinct biological activity and selectivity compared to its enantiomer or racemic mixture. The presence of the imidazole ring also contributes to its versatility in chemical reactions and interactions with biological targets.
Eigenschaften
Molekularformel |
C7H13N3 |
|---|---|
Molekulargewicht |
139.20 g/mol |
IUPAC-Name |
(2S)-1-(3-methylimidazol-4-yl)propan-2-amine |
InChI |
InChI=1S/C7H13N3/c1-6(8)3-7-4-9-5-10(7)2/h4-6H,3,8H2,1-2H3/t6-/m0/s1 |
InChI-Schlüssel |
XKUDYRPWUDVKEY-LURJTMIESA-N |
Isomerische SMILES |
C[C@@H](CC1=CN=CN1C)N |
Kanonische SMILES |
CC(CC1=CN=CN1C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


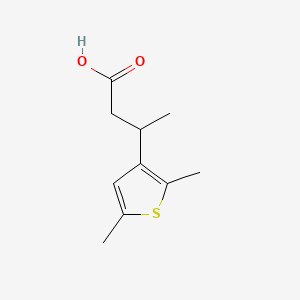
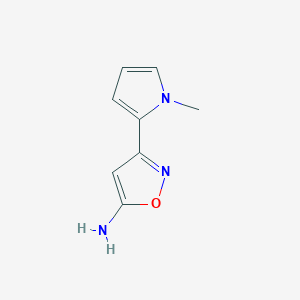


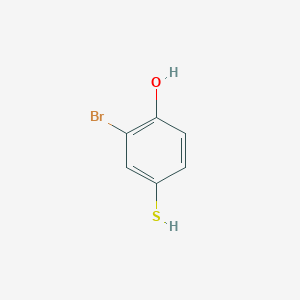
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylicacid](/img/structure/B13577491.png)
